molecular formula C5H5N3O B12380957 Pyrazinamide-13C,15N

Pyrazinamide-13C,15N

Cat. No.: B12380957
M. Wt: 125.10 g/mol
InChI Key: IPEHBUMCGVEMRF-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazinamide-13C,15N, also known as Pyrazinecarboxamide-13C,15N, is a labeled form of Pyrazinamide. Pyrazinamide is a potent and orally active antitubercular antibiotic. It is a proagent that is converted to the active form pyrazinoic acid by the enzyme pyrazinamidase encoded by the pncA gene in Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pyrazinamide-13C,15N involves the incorporation of stable isotopes of carbon (13C) and nitrogen (15N) into the Pyrazinamide molecule. This can be achieved through the use of labeled precursors in the synthesis process. For example, the synthesis may involve the use of 13C-labeled carbon dioxide and 15N-labeled ammonia or other nitrogen sources .

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized growth chambers and hydroponic nutrient supply systems to produce uniformly labeled plants or microorganisms. These organisms are then used to extract the labeled compounds. The process ensures a high degree of enrichment with uniformly distributed isotopes .

Chemical Reactions Analysis

Types of Reactions

Pyrazinamide-13C,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyrazinamide-13C,15N is widely used in scientific research due to its labeled isotopes, which allow for detailed studies in various fields:

Mechanism of Action

Pyrazinamide-13C,15N exerts its effects by being converted to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport functions in Mycobacterium tuberculosis. It also interferes with fatty acid synthase, which is essential for the bacterium’s growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazinamide-13C,15N is unique due to its labeled isotopes, which make it an invaluable tool in research. Unlike other antitubercular drugs, this compound allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with unlabeled compounds .

Properties

Molecular Formula

C5H5N3O

Molecular Weight

125.10 g/mol

IUPAC Name

pyrazine-2-(15N)carboxamide

InChI

InChI=1S/C5H5N3O/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9)/i5+1,6+1

InChI Key

IPEHBUMCGVEMRF-MPOCSFTDSA-N

Isomeric SMILES

C1=CN=C(C=N1)[13C](=O)[15NH2]

Canonical SMILES

C1=CN=C(C=N1)C(=O)N

Origin of Product

United States

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